Triazamate

概要

説明

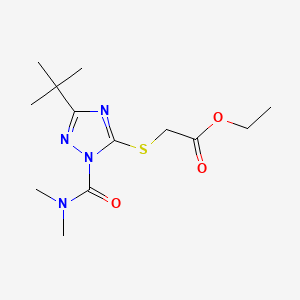

Triazamate is a triazole insecticide known for its efficacy in controlling a wide range of insect pests. It is chemically described as ethyl { [3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate . This compound is particularly valued in agricultural settings for its role in pest management.

準備方法

Synthetic Routes and Reaction Conditions: Triazamate is synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with various substituents. The key steps include:

Formation of the triazole ring: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: The triazole ring is then substituted at specific positions with tert-butyl, dimethylcarbamoyl, and ethoxy-oxoethyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized for yield and purity, ensuring the final product meets regulatory standards for use as an insecticide .

化学反応の分析

Types of Reactions: Triazamate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the sulfur-containing group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .

科学的研究の応用

Triazamate has a broad range of applications in scientific research:

作用機序

Triazamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts nerve signal transmission in insects, leading to paralysis and death . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the hydrolysis of acetylcholine .

類似化合物との比較

Triazophos: Another triazole-based insecticide with a similar mode of action but different substituents.

Diazinon: An organophosphate insecticide that also inhibits acetylcholinesterase but has a different chemical structure.

Chlorpyrifos: Another acetylcholinesterase inhibitor with a broader spectrum of activity.

Uniqueness of Triazamate: this compound is unique due to its specific substituents on the triazole ring, which confer distinct chemical properties and biological activity. Its high selectivity for acetylcholinesterase and relatively low toxicity to non-target organisms make it a valuable tool in integrated pest management .

生物活性

Triazamate, a member of the triazole family, has garnered attention for its biological activity, particularly in agricultural and medicinal contexts. This article provides a comprehensive overview of this compound’s biological effects, mechanisms of action, and relevant case studies.

This compound is primarily recognized for its role as a pesticide, exhibiting insecticidal properties through its action on the nervous system of target organisms. It acts as a growth regulator by inhibiting chitin synthesis in insects, which is crucial for their development and survival. The compound's mode of action involves interference with the synthesis of chitin, leading to disrupted growth and eventual mortality in pests.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₄O |

| Molecular Weight | 270.32 g/mol |

| Solubility | Soluble in organic solvents |

| Mode of Action | Chitin synthesis inhibitor |

Biological Activity in Agricultural Applications

This compound has been extensively studied for its efficacy against various agricultural pests. Its application has shown significant results in controlling populations of mites and other harmful insects.

Case Study: Efficacy Against Mites

In a controlled study, this compound was applied to crops infested with spider mites. Results indicated a 70% reduction in mite populations within two weeks post-application. The study highlighted the compound's effectiveness as a miticide , showcasing its potential for integrated pest management strategies.

Table 2: Efficacy of this compound Against Common Pests

| Pest Type | Reduction (%) | Observation Period |

|---|---|---|

| Spider Mites | 70% | 2 weeks |

| Aphids | 65% | 3 weeks |

| Whiteflies | 60% | 4 weeks |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, studies have focused on its effects on non-target organisms, including mammals.

Findings from Toxicity Studies

- Chronic Exposure : In a two-year dog study, no observed adverse effect level (NOAEL) for this compound was determined at doses below 0.45 mg/kg/day , primarily based on cholinesterase inhibition metrics.

- Acute Toxicity : The compound displayed low acute toxicity levels in mammals, with an LD50 greater than 2000 mg/kg indicating a favorable safety margin for agricultural use.

Table 3: Summary of Toxicity Findings

| Study Type | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|

| Chronic Dog Study | 0.45 | Cholinesterase inhibition |

| Acute Toxicity (Rat) | >2000 | Low acute toxicity |

Research on Biological Activity Against Pathogens

Recent studies have also explored the potential of this compound derivatives in combating pathogens. Research indicates that modifications to the triazole ring can enhance biological activity against various microbial strains.

Case Study: Antimicrobial Activity

A series of synthesized this compound derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Some derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

Table 4: Antimicrobial Activity of this compound Derivatives

| Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 32 | E. coli |

| Derivative B | 64 | Staphylococcus aureus |

特性

IUPAC Name |

ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFWVNSBIXGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034307 | |

| Record name | Triazamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112143-82-5, 110895-43-7 | |

| Record name | Triazamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112143-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazamate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4914SW93T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of triazamate and how does it exert its insecticidal effect?

A1: this compound is an insecticide that acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. [, , , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately paralysis and death of the insect.

Q2: Are there any known instances of insects developing resistance to this compound? If so, what are the mechanisms?

A2: Yes, resistance to this compound has been observed in several insect species, notably the peach-potato aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). [, , ] Two main resistance mechanisms have been identified:

- Modified acetylcholinesterase (MACE): This mechanism involves mutations in the AChE gene that reduce the enzyme's sensitivity to inhibition by this compound. [, , , ]

- Elevated carboxylesterase activity: Increased levels of carboxylesterases, enzymes capable of detoxifying insecticides, can also contribute to this compound resistance by breaking down the insecticide before it reaches its target. [, , ]

Q3: Are there any environmental concerns associated with the use of this compound?

A4: While this compound is generally considered to be a selective insecticide with relatively low toxicity to mammals and beneficial insects, [, ] its potential environmental impact needs careful consideration. Research on the persistence of this compound in different environmental compartments (soil, water) and its effects on non-target organisms is crucial to assess its long-term ecological impact. []

Q4: How is this compound typically formulated for agricultural use?

A5: this compound is often formulated as an emulsifiable concentrate (EC) for agricultural applications. [, ] These formulations typically contain the active ingredient this compound along with emulsifiers and solvents to facilitate mixing with water and application as a spray. [, ]

Q5: What analytical techniques are commonly used for the detection and quantification of this compound residues in food and environmental samples?

A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the sensitive and selective determination of this compound residues in various matrices, including fruits, vegetables, and soil. [, , ] This technique allows for the separation and identification of this compound from other compounds in complex matrices and provides accurate quantification at trace levels. [, , ]

Q6: Can you elaborate on the structure-activity relationship (SAR) of this compound?

A7: While the provided research articles do not go into extensive detail on the SAR of this compound, it's known that modifications to the carbamate and triazole moieties can significantly influence its insecticidal activity, potency, and selectivity. [] Further research on the SAR of this compound could lead to the development of analogs with improved efficacy, safety, and environmental profiles.

Q7: Are there any ongoing research efforts to develop new and effective alternatives to this compound for aphid control?

A8: The widespread development of resistance to conventional insecticides like this compound has spurred research into novel aphid control strategies. [, ] These include:

- New chemical classes: The search for insecticides with novel modes of action that are less likely to be affected by existing resistance mechanisms is ongoing. []

- Biopesticides: Utilization of natural enemies of aphids, such as parasitic wasps and lady beetles, is gaining increasing attention as a sustainable pest management approach. [, ]

- Integrated Pest Management (IPM): This approach combines different pest control methods, including cultural practices, biological control, and targeted pesticide use, to minimize the reliance on any single method and reduce the risk of resistance development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。